molecular formula C15H13N3O3 B2882867 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 2411298-41-2

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2882867
CAS No.: 2411298-41-2
M. Wt: 283.287
InChI Key: ZBIKNTWDFUWPNO-UHFFFAOYSA-N
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Description

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 2411298-41-2) is a pyrazole-based compound featuring a 1,3-dioxoisoindolin-2-ylmethyl substituent at position 3 and an ethyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 283.28 g/mol and an XLogP3 value of 0.5, indicating moderate lipophilicity .

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-17-7-10(9-19)13(16-17)8-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIKNTWDFUWPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Differences

The compound is compared to three classes of analogs (Table 1):

Pyrazole-4-carbonitrile derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitrile).

Pyrazole-triazole hybrids (e.g., ethyl 3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate).

N-substituted pyrazole-4-carbaldehydes (e.g., 1-methyl or unsubstituted variants).

Antioxidant and Antimicrobial Potential
  • Pyrazole-4-carbonitriles : Exhibit DPPH radical scavenging activity (IC₅₀ = 25–100 μg/mL) and antimicrobial effects against bacterial (MIC = 8–64 μg/mL) and fungal strains (MFC = 16–128 μg/mL) .
  • N-substituted analogs : The 1-methyl variant may show altered metabolic stability compared to the ethyl derivative due to reduced steric hindrance.

Physicochemical and Application Differences

  • Lipophilicity : The target compound (XLogP3 = 0.5) is less lipophilic than pyrazole-4-carbonitriles (XLogP3 = 1.2–2.5) due to its polar aldehyde group .
  • Solubility : The unsubstituted N-pyrazole analog (XLogP3 = -0.2) likely has higher aqueous solubility, favoring pharmacokinetics.
  • Applications : The target compound is marketed for medicinal chemistry research, while pyrazole-4-carbonitriles are explored as antimicrobial leads .

Biological Activity

The compound 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings and data.

Chemical Structure

The molecular formula of the compound is C14H14N2O3C_{14}H_{14}N_{2}O_{3}, and it features a complex structure that includes a pyrazole ring and an isoindole moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail the specific activities associated with this compound.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • Selvam et al. synthesized various pyrazole derivatives and found that some exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (1 µM)7686
Compound 4g6176
Compound 4i8593

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties:

  • Burguete et al. reported that certain pyrazole derivatives demonstrated good activity against various bacterial strains, including E. coli and S. aureus. The structure-function relationship indicated that specific substituents enhanced antimicrobial efficacy .
Bacterial StrainActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Anticancer Potential

The isoindole structure in the compound may contribute to its anticancer properties:

  • Chovatia et al. demonstrated that pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, with some compounds showing higher efficacy than standard chemotherapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit signaling pathways involved in inflammation, reducing cytokine production.
  • Disruption of Bacterial Cell Wall Synthesis : Similar to other antimicrobial agents, it may interfere with bacterial growth by targeting cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

A notable case study involved testing the compound's efficacy in vivo using carrageenan-induced paw edema models:

  • In this study, the compound was administered at varying doses, demonstrating dose-dependent anti-inflammatory effects comparable to ibuprofen .

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